(S)-1-Acetyl-pyrrolidine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLIUCLHXIEJV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555559 | |
| Record name | (2S)-1-Acetylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-64-5 | |
| Record name | (2S)-1-Acetylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 1 Acetyl Pyrrolidine 2 Carbaldehyde
Enantioselective Synthesis Approaches to (S)-1-Acetyl-pyrrolidine-2-carbaldehyde
Enantioselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule like this compound. These approaches can be broadly categorized into methods that catalytically create the chiral center, use a temporary chiral auxiliary, employ enzymes, or functionalize a pre-existing pyrrolidine (B122466) ring in a stereocontrolled manner.
Asymmetric Catalytic Strategies for Pyrrolidine Ring Formation
Asymmetric catalysis offers an elegant way to generate the chiral pyrrolidine scaffold from achiral or racemic precursors. While direct catalytic synthesis of this compound is not widely documented, general strategies for asymmetric pyrrolidine synthesis are well-established and could be adapted. For instance, research by Masamune and co-workers demonstrated the synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines starting from a diketone. nih.gov Their approach utilized the asymmetric reduction of 2,5-hexanedione (B30556) using baker's yeast to yield the corresponding diol with high stereoselectivity. nih.gov Similarly, the group of Chong reported the asymmetric reduction of a diketone using (-)-diisopinocampheylchloroborane (Ipc₂BCl) to produce a chiral diol, which is then converted to the pyrrolidine ring. nih.gov These methods establish the core stereochemistry that is fundamental to the structure of the target molecule.
Another powerful strategy involves the catalytic asymmetric deprotonation of N-Boc-pyrrolidine, followed by reaction with an electrophile. nih.gov This method, pioneered by Beak, uses a chiral ligand like (-)-sparteine (B7772259) to direct the deprotonation to one specific enantiotopic proton, thereby creating a chiral organolithium species that can be trapped to form a 2-substituted pyrrolidine with high enantiomeric excess. nih.gov
Chiral Auxiliary-Mediated Approaches to N-Acetylpyrrolidine Scaffolds
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. For the synthesis of pyrrolidine derivatives, commercially available chiral auxiliaries like pseudoephedrine can be used. In a typical sequence, the chiral auxiliary is attached to an acyclic precursor. The stereocenter on the auxiliary then guides the formation of a new stereocenter during a cyclization reaction to form the pyrrolidine ring. The steric hindrance of the auxiliary blocks one face of the molecule, forcing the reaction to proceed from the less hindered face, thus leading to a specific stereoisomer. Once the pyrrolidine ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched product.
Enzymatic Biocatalysis in the Synthesis of Chiral Pyrrolidine Derivatives
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes operate with high stereospecificity under mild conditions. Recent advancements have demonstrated the utility of enzymes in constructing chiral pyrrolidines. For example, imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines to form chiral cyclic amines. researchgate.net Furthermore, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.org These enzymatic methods provide direct routes to chiral pyrrolidine scaffolds from readily available starting materials. A prevalent biosynthetic approach involves the intramolecular condensation of aminoaldehydes or aminoketones, followed by reduction using imine reductases. acs.org
Stereocontrolled Functionalization of Pyrrolidine Systems
This approach involves the modification of an already existing pyrrolidine ring in a way that controls the stereochemistry of the newly introduced functional group. An example is the catalytic asymmetric deprotonation-aldehyde trapping-ring expansion, which can convert N-Boc pyrrolidine into various stereoisomers of β-hydroxy piperidines, showcasing stereocontrolled functionalization. nih.gov More directly relevant, the enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed. nih.gov This method involves an initial enantioselective deprotonation, followed by a transmetalation and a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 2-position with high stereocontrol. nih.gov
Multistep Synthetic Pathways to this compound
Multistep syntheses, particularly those starting from readily available chiral molecules, are a practical and common approach for obtaining enantiomerically pure compounds.
Routes from Common Chiral Pool Precursors
The most direct and widely employed synthetic route to this compound begins with the naturally occurring and inexpensive amino acid, (S)-proline. This "chiral pool" approach leverages the inherent stereochemistry of the starting material, thus avoiding the need for a separate enantioselective step. The synthesis typically proceeds through a three-step sequence: N-acetylation, reduction of the carboxylic acid, and subsequent oxidation of the resulting alcohol to the aldehyde.
Step 1: N-Acetylation of (S)-Proline The first step involves the protection of the secondary amine of (S)-proline with an acetyl group. This is typically achieved by reacting (S)-proline with acetic anhydride (B1165640). This reaction forms (S)-1-Acetyl-pyrrolidine-2-carboxylic acid .
Step 2: Reduction to (S)-N-Acetylprolinol The carboxylic acid group of (S)-1-Acetyl-pyrrolidine-2-carboxylic acid is then reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used for this transformation. mdpi.com This step yields (S)-N-acetylprolinol .
Step 3: Oxidation to this compound The final step is the oxidation of the primary alcohol, (S)-N-acetylprolinol, to the target aldehyde, This compound . This transformation requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this purpose, each with its own advantages. A review on the synthesis of pyrrolidine-containing drugs notes the use of Dess-Martin periodinane for the oxidation of (S)-prolinol derivatives. mdpi.com
Below is a table summarizing common mild oxidation methods applicable to this final step.
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine (B128534) (Et₃N) | Low temperature (-78 °C), CH₂Cl₂ | High yields, wide functional group tolerance, avoids toxic metals. wikipedia.orgorganic-chemistry.org | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct. wikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild conditions, neutral pH, short reaction times, high yields, easy workup. wikipedia.orgwikipedia.org | Reagent is expensive and potentially explosive on a large scale. wikipedia.org |
| TPAP Oxidation | Tetrapropylammonium perruthenate (TPAP), N-methylmorpholine N-oxide (NMO) | Room temperature, CH₂Cl₂, molecular sieves | Catalytic amount of TPAP, mild conditions, neutral. | TPAP is a heavy metal-based reagent and can be expensive. |
The choice of oxidant depends on factors such as substrate sensitivity, scale of the reaction, and desired purity of the final product. The aldehyde, this compound, is known to be sensitive and may be used in subsequent reactions without extensive purification.
Derivatization of Natural Amino Acid Precursors
The most direct and economically viable route to this compound commences with the readily available and inexpensive chiral pool starting material, L-proline. This natural amino acid provides the desired (S)-stereochemistry at the C2 position of the pyrrolidine ring. The synthesis typically involves a two-step sequence: N-acetylation of L-proline followed by the selective reduction of the carboxylic acid moiety to the aldehyde.
The initial N-acetylation of L-proline is a straightforward and high-yielding reaction. A common method involves the treatment of L-proline with acetic anhydride. In a typical procedure, L-proline is suspended in a suitable solvent, such as ethyl acetate (B1210297), and acetic anhydride is added. The reaction proceeds to afford N-acetyl-L-proline, also known as (S)-1-acetylpyrrolidine-2-carboxylic acid. nih.gov
The subsequent conversion of the carboxylic acid group of N-acetyl-L-proline to a carbaldehyde is the more challenging transformation. Direct reduction of a carboxylic acid to an aldehyde is difficult to control as the reaction tends to proceed to the primary alcohol. Therefore, a two-step approach is often favored:
Reduction to the corresponding alcohol: N-acetyl-L-proline can be reduced to (S)-1-acetylpyrrolidin-2-yl)methanol (N-acetyl-L-prolinol). Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or borane complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). mdpi.com The choice of reducing agent and reaction conditions is crucial to avoid side reactions.
Oxidation of the alcohol to the aldehyde: The resulting N-acetyl-L-prolinol is then oxidized to this compound. Several mild oxidation methods are available to prevent over-oxidation to the carboxylic acid. These include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide), Dess-Martin periodinane (DMP) oxidation, or oxidation with a mixture of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant like sodium hypochlorite. nih.gov For instance, the oxidation of (S)-prolinol derivatives to the corresponding aldehyde using Dess-Martin periodinane has been shown to be effective. nih.gov
An alternative to the two-step reduction-oxidation sequence is the conversion of the carboxylic acid to a derivative that can be directly reduced to the aldehyde. For example, N-acetyl-L-proline can be converted to a Weinreb amide, which can then be selectively reduced to the aldehyde using a gentle reducing agent like diisobutylaluminium hydride (DIBAL-H). This approach often provides better control and higher yields of the desired aldehyde.
Total Synthesis Strategies Incorporating Pyrrolidine-2-carbaldehyde (B1623420) Moieties
While the derivatization of L-proline is the most common approach, total synthesis strategies offer an alternative route to pyrrolidine-2-carbaldehyde moieties. These methods build the pyrrolidine ring from acyclic precursors. While generally more complex and less economically viable for the specific synthesis of this compound due to the availability of L-proline, they are valuable for accessing analogues with different substitution patterns.
One such strategy involves the intramolecular cyclization of suitably functionalized acyclic amines. For example, a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene can be employed to construct the pyrrolidine ring. Subsequent functional group manipulations would then be required to introduce the N-acetyl and C2-carbaldehyde groups. However, controlling the stereochemistry at the C2 position in such a synthesis is a significant challenge and often requires the use of chiral catalysts or auxiliaries.
Given the efficiency and stereochemical control offered by starting with L-proline, total synthesis approaches are generally not the preferred method for the industrial production of this compound.
Practical Synthesis and Scale-Up Considerations for this compound
The transition from a laboratory-scale synthesis to an industrial-scale process introduces several practical challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Conditions for Industrial Applications
For the N-acetylation of L-proline, optimization would focus on solvent selection, temperature control, and the stoichiometry of the reagents to maximize yield and minimize waste. The use of a less hazardous and easily recyclable solvent is a key consideration for green chemistry principles.
The reduction and oxidation steps are critical for optimization. For the reduction of N-acetyl-L-proline to the alcohol, the use of safer and more manageable reducing agents than LiAlH₄, such as sodium borohydride (B1222165) in the presence of a Lewis acid, might be explored. For the subsequent oxidation, catalytic methods using TEMPO are often preferred in industrial settings over stoichiometric reagents like DMP due to lower cost and reduced waste streams. The development of a one-pot procedure, where the reduction and subsequent oxidation are carried out in the same reactor without isolation of the intermediate alcohol, can significantly improve process efficiency. nih.gov
A Korean patent describes the synthesis of the closely related (S)-1-acetyl-2-pyrrolidinecarboxamide. google.com In this process, (S)-proline is reacted with acetic anhydride, followed by reaction with trimethylacetyl chloride and then ammonia. This highlights the industrial interest in N-acetylated proline derivatives and suggests that similar well-defined procedures are likely developed for the aldehyde.
Below is a table summarizing key reaction parameters and their typical considerations for optimization in an industrial setting.
| Reaction Step | Key Parameters | Optimization Considerations for Scale-Up |
| N-Acetylation | Solvent, Temperature, Reagent Stoichiometry | Use of green solvents, minimizing excess reagents, efficient heat transfer. |
| Reduction | Reducing Agent, Temperature, Quenching | Use of safer and more cost-effective reducing agents, controlled addition to manage exotherms. |
| Oxidation | Oxidizing Agent, Temperature, Reaction Time | Preference for catalytic methods (e.g., TEMPO), avoiding over-oxidation, ensuring complete conversion. |
Purification and Enantiomeric Enrichment Techniques
The final purity of this compound is critical for its use in pharmaceutical synthesis. Purification methods must effectively remove unreacted starting materials, reagents, and by-products.
Purification:
Extraction: Aqueous work-up procedures are typically used to remove water-soluble impurities and salts generated during the reaction.
Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. For industrial production, alternative methods are preferred.
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
Crystallization: The formation of a crystalline solid is often the most desirable method for purification on a large scale as it can provide high purity in a single step. If the aldehyde itself is not crystalline, it may be converted to a crystalline derivative (e.g., a bisulfite adduct or a hydrazone), which is then purified by recrystallization and the aldehyde is subsequently regenerated.
Enantiomeric Enrichment:
Since the synthesis starts from the enantiomerically pure L-proline, the final product should, in principle, also be enantiomerically pure. However, some reaction conditions can lead to partial racemization. Therefore, it is essential to monitor the enantiomeric purity of the final product.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical method to determine the enantiomeric excess (ee) of the product.
Enantioselective Crystallization: If racemization occurs, techniques like preferential crystallization can be employed to enrich the desired enantiomer.
Diastereomeric Salt Formation: The aldehyde can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization. The desired enantiomer is then liberated from the separated diastereomer.
The table below outlines common purification and analytical techniques for chiral pyrrolidine derivatives.
| Technique | Purpose | Applicability to this compound |
| Liquid-Liquid Extraction | Removal of inorganic salts and water-soluble impurities | Standard step in the work-up procedure. |
| Flash Chromatography | Purification on a laboratory scale | Useful for initial isolation and purification of small quantities. |
| Distillation | Purification of volatile compounds | Potentially applicable if the compound is thermally stable. |
| Crystallization | Large-scale purification and potential enantiomeric enrichment | Ideal for industrial production if a suitable crystalline form can be obtained. |
| Chiral HPLC | Determination of enantiomeric purity | Essential for quality control to ensure the stereochemical integrity of the final product. |
Reactivity and Transformational Chemistry of S 1 Acetyl Pyrrolidine 2 Carbaldehyde
Aldehyde Group Reactivity in (S)-1-Acetyl-pyrrolidine-2-carbaldehyde
The aldehyde group is the most reactive site in this compound, participating in a variety of addition and condensation reactions.
Nucleophilic Additions to the Aldehyde Moiety
The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. masterorganicchemistry.com
One important nucleophilic addition is the formation of cyanohydrins. In this reaction, a cyanide ion (CN-), typically from hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN), attacks the carbonyl carbon. pressbooks.publibretexts.org This reaction is reversible and often catalyzed by a base to generate the more nucleophilic cyanide ion. pressbooks.pub The resulting cyanohydrin can be a valuable intermediate for synthesizing other functional groups, such as carboxylic acids and primary amines, through hydrolysis or reduction, respectively. pressbooks.pub
Organometallic reagents, such as Grignard reagents and organolithium compounds, also readily add to the aldehyde. These reactions are powerful tools for forming new carbon-carbon bonds. For example, the addition of a Grignard reagent to this compound results in the formation of a secondary alcohol after an aqueous workup. The stereochemical outcome of these additions can often be predicted based on the existing stereocenter in the pyrrolidine (B122466) ring. u-szeged.hu
| Nucleophile | Reagent Example | Product Type |
| Cyanide | HCN, NaCN/H+ | Cyanohydrin |
| Organometallic | Grignard Reagents (R-MgBr) | Secondary Alcohol |
| Organometallic | Organolithium Reagents (R-Li) | Secondary Alcohol |
Reductions and Oxidations of the Formyl Group
The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (S)-1-acetyl-2-(hydroxymethyl)pyrrolidine, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govnih.gov These hydride reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and is often preferred for its selectivity. nih.gov
Oxidations: Oxidation of the aldehyde group yields the corresponding carboxylic acid, (S)-1-acetylpyrrolidine-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for hypochlorous acid, is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. nih.gov Other reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can also be used, although they are generally more powerful and less selective.
| Transformation | Reagent Example | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (S)-1-Acetyl-2-(hydroxymethyl)pyrrolidine |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (S)-1-Acetyl-2-(hydroxymethyl)pyrrolidine |
| Oxidation | Pinnick Oxidation (NaClO₂) | (S)-1-Acetylpyrrolidine-2-carboxylic acid |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is a versatile method for forming alkenes with a high degree of control over the location of the double bond. libretexts.org The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-alkene, depends on the nature of the ylide used. organic-chemistry.org Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.orgconicet.gov.arthieme-connect.com A key advantage of the HWE reaction is that it often provides excellent (E)-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.org The reaction conditions can be tuned to influence the stereochemical outcome. wikipedia.org For instance, factors like the choice of base, solvent, and reaction temperature can affect the (E)/(Z) ratio of the resulting alkene. researchgate.net
| Reaction | Reagent Type | Key Feature | Predominant Stereochemistry |
| Wittig | Phosphorus Ylide | Forms C=C bond | Dependent on ylide stability organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | High (E)-selectivity wikipedia.orgorganic-chemistry.org | (E)-alkene wikipedia.org |
Imine, Oxime, and Hydrazone Formation
The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.netlibretexts.org
Imine formation occurs when the aldehyde reacts with a primary amine. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by acid. masterorganicchemistry.com The resulting imine, also known as a Schiff base, contains a carbon-nitrogen double bond.
Oxime formation results from the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.org Oximes are useful synthetic intermediates and can exist as geometric isomers (syn and anti). wikipedia.org
Hydrazone formation takes place when the aldehyde is treated with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as N-acylhydrazones. nih.govnih.gov Hydrazones are known to possess a range of biological activities and can serve as precursors for other nitrogen-containing heterocycles. nih.gov
| Reactant | Product | Functional Group |
| Primary Amine (R-NH₂) | Imine | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |
Pyrrolidine Ring Transformations and Functionalizations
While the aldehyde group is the primary site of reactivity, the pyrrolidine ring can also undergo transformations, particularly at the N-acetyl group.
Modifications at the N-Acetyl Group
The N-acetyl group plays a crucial role in modulating the reactivity and properties of the pyrrolidine ring. Modifications at this position can lead to a variety of new derivatives with different chemical and biological properties.
One common transformation is the deacetylation of the N-acetyl group to yield the corresponding secondary amine. This can be achieved under various conditions, such as acidic or basic hydrolysis. The resulting free amine can then be subjected to further functionalization, for example, by reaction with different acylating or alkylating agents.
Furthermore, the N-acetyl group can be replaced with other N-acyl groups. For instance, reaction with chloroacetyl chloride can introduce an N-chloroacetyl group, which is a useful intermediate for the synthesis of various pharmaceutical compounds. beilstein-journals.orggoogle.com The choice of acylating agent allows for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of pyrrolidine derivatives. google.com
| Transformation | Reagent Example | Product |
| Deacetylation | Acid or Base Hydrolysis | (S)-Pyrrolidine-2-carbaldehyde |
| N-Acyl Exchange | Chloroacetyl chloride | (S)-1-(Chloroacetyl)pyrrolidine-2-carbaldehyde |
Stereoselective Alkylation and Arylation Reactions on the Pyrrolidine Ring
The direct functionalization of C(sp³)–H bonds on the pyrrolidine ring of proline derivatives represents a powerful and atom-economical strategy for introducing molecular complexity. Traditional methods often require lengthy synthetic sequences involving pre-functionalization, but modern catalytic systems have enabled direct, stereoselective alkylation and arylation.
Research into the functionalization of proline scaffolds has demonstrated the viability of C–H activation for creating new carbon-carbon bonds. One notable strategy involves a palladium-catalyzed C(sp³)–H activation to arylate the ring. In a study focused on synthesizing constrained phenylproline analogs, a C-H activation/arylation step was successfully employed on a protected pyroglutamate (B8496135) derivative, highlighting the potential for such transformations on the pyrrolidine framework. nih.gov This approach allowed for the introduction of an aryl group at the C4 position with high stereocontrol. nih.gov
Furthermore, nickel-catalyzed reactions have been developed for the C(sp³)–H alkylation and arylation of amides. organic-chemistry.org This methodology is directly applicable to this compound, where the N-acetyl group can act as a directing group to facilitate C–H activation at the C5 position of the pyrrolidine ring. This allows for the coupling of the pyrrolidine with a variety of alkyl and aryl halides. organic-chemistry.org
These advanced catalytic methods provide a direct route to modify the pyrrolidine core, offering access to novel derivatives that would be challenging to synthesize using conventional approaches.
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| C(sp³)–H Arylation | Palladium(II) catalysts | C4-position | Enables direct introduction of aryl groups on the pyrrolidine ring with stereocontrol. | nih.gov |
| C(sp³)–H Alkylation/Arylation | Nickel catalysts | C5-position | The N-acetyl group acts as a directing group to facilitate the reaction with alkyl/aryl halides. | organic-chemistry.org |
Rearrangement Reactions Involving the Pyrrolidine Framework
Rearrangement reactions provide an elegant pathway to restructure molecular frameworks, often leading to the formation of complex cyclic systems from simpler precursors. In the context of pyrrolidine chemistry, rearrangements can be triggered under specific reaction conditions, particularly in multicomponent settings.
A notable example is a Lewis acid-catalyzed intramolecular rearrangement observed during a multicomponent reaction designed for the synthesis of substituted tetrahydrofurans. nih.gov When the reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and allyltrimethylsilane (B147118) was conducted in the absence of a acetonitrile (B52724) additive, a pyrrolidine derivative was formed as a significant byproduct. nih.gov This transformation is presumed to occur through a Lewis acid-catalyzed intramolecular rearrangement of an intermediate, leading to the construction of a highly substituted pyrrolidine ring. nih.gov
This type of rearrangement, where one heterocyclic system converts into another, underscores the complex reaction pathways that can be accessed. While not a rearrangement of a pre-formed this compound, it demonstrates how pyrrolidine frameworks can be assembled through the rearrangement of other cyclic structures, a key concept in synthetic strategy.
| Reaction Name | Catalyst/Conditions | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Lewis Acid-Catalyzed Intramolecular Rearrangement | TiCl₄, CH₂Cl₂, -78 °C to 23 °C | Tetrahydrofuran derivative rearranges to a pyrrolidine derivative. | Occurs in a multicomponent reaction setting; generates up to three stereogenic centers in a single operation. | nih.gov |
Cascade and Multicomponent Reactions Utilizing this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single operation. The aldehyde functionality of this compound makes it an excellent substrate for such transformations, enabling the rapid construction of diverse and complex pyrrolidine-containing scaffolds. researchgate.nettandfonline.com
One of the most powerful applications of this compound in MCRs is its use in 1,3-dipolar cycloaddition reactions. The reaction of this compound with an amino acid, such as sarcosine, leads to the in-situ formation of an azomethine ylide. This reactive intermediate can then be trapped by a dipolarophile, like an alkene or alkyne, to produce highly substituted pyrrolidine or spiropyrrolidine derivatives in a regio- and stereoselective manner. nih.govresearchgate.net
Beyond cycloadditions, the aldehyde can participate in other types of MCRs. For instance, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can be used to synthesize highly functionalized pyrrolidine-2-carboxylates. tandfonline.com In this sequence, the aldehyde first reacts with the amino acid ester to form a Schiff base, which then undergoes a Michael addition with the chalcone, followed by cyclization to yield the final pyrrolidine product. tandfonline.com The versatility of these reactions offers a robust platform for generating libraries of complex pyrrolidine derivatives for various applications. nih.gov
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid (e.g., Sarcosine), Dipolarophile (e.g., Alkene) | Heating | Substituted Pyrrolidines/Spiropyrrolidines | nih.govresearchgate.net |
| Three-Component Reaction | Aldehyde, Amino Acid Ester, Chalcone | K₂CO₃, I₂ | Functionalized Pyrrolidine-2-carboxylates | tandfonline.com |
| Asymmetric Multicomponent Reaction | N-tosyl imino ester, Phenyl dihydrofuran, Allyltrimethylsilane | TiCl₄ | Highly Substituted Pyrrolidines | nih.gov |
Applications of S 1 Acetyl Pyrrolidine 2 Carbaldehyde in Complex Molecule Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The incorporation of pre-existing chiral centers from readily available sources, often called the "chiral pool," is a cornerstone of efficient total synthesis. (S)-1-Acetyl-pyrrolidine-2-carbaldehyde and its close derivatives, such as (S)-prolinal and (S)-prolinol, are exemplary chiral pool reagents derived from L-proline. nih.govnih.gov Their rigid five-membered ring and defined stereocenter at the C-2 position provide a reliable method for transferring chirality into a target molecule.
The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of alkaloids, a class of naturally occurring compounds with significant and diverse biological activities. nih.govmdpi.com Consequently, proline-derived synthons are frequently employed in their total synthesis. While the N-acetylated aldehyde is a viable precursor, synthetic strategies often utilize the closely related and commercially available (S)-prolinol (the alcohol form) or N-protected variants of (S)-prolinal.
A notable example is the asymmetric synthesis of pyrrolidine alkaloids through an intramolecular aza-Michael reaction. This methodology has been successfully applied to the total synthesis of (R)-bgugaine and (R)-irnidine, which possess antibacterial and DNA-binding properties. The synthesis begins with a protected amine which undergoes a catalytically controlled cyclization to form the core pyrrolidine ring with high enantioselectivity, demonstrating the power of this scaffold in constructing complex alkaloid cores.
| Alkaloid | Biological Activity | Synthetic Approach Highlight |
|---|---|---|
| (R)-Bgugaine | Antibacterial | Synthesized via an asymmetric intramolecular aza-Michael reaction to form the pyrrolidine core. |
| (R)-Irnidine | DNA Binding | Achieved through a 'clip-cycle' methodology utilizing a chiral phosphoric acid catalyst. |
| (S)-Reticuline | Key Benzylisoquinoline Alkaloid Intermediate | Produced in engineered microbial systems from dopamine, showcasing the importance of chiral intermediates in biosynthetic pathways. |
The application of this compound or other pyrrolidine-based fragments in the synthesis of the core carbon skeletons of terpenoids and steroids is not a widely documented or conventional strategy. Terpenoids and steroids are defined by their biosynthetic origins from isoprene (B109036) units, leading to characteristic polycyclic hydrocarbon frameworks. Steroid synthesis, for instance, involves the rate-limiting transfer of cholesterol mediated by the Steroidogenic Acute Regulatory Protein (StAR). Synthetic routes to steroidal compounds typically involve modifications of existing steroid nuclei, such as prednisolone, rather than the de novo incorporation of nitrogen heterocycles into the core structure. The fundamental biosynthetic and structural divergence between amino acid-derived scaffolds and isoprene-derived natural products accounts for this lack of crossover in synthetic applications.
Similar to terpenoids and steroids, the de novo synthesis of polyketide natural products does not typically involve the incorporation of pre-formed pyrrolidine building blocks. Polyketide synthases construct molecules through the sequential condensation of small carboxylic acid units like acetate (B1210297) and propionate.
In contrast, the pyrrolidine scaffold is central to the world of peptides and peptidic natural products. L-proline is a proteinogenic amino acid, and its unique cyclic structure imparts significant conformational constraints on peptide backbones. nih.gov The synthesis of peptidic natural products frequently utilizes proline derivatives. A relevant example is the synthesis of Protirelin (thyrotropin-releasing hormone), a tripeptide hormone. Its synthesis involves the coupling of a pyroglutamic acid moiety with other amino acid derivatives, including (S)-pyrrolidine-2-carboxamide, a compound directly accessible from this compound via oxidation and amidation. The formation of pyroglutamic acid residues from glutamine can also be a side reaction during solid-phase peptide synthesis, highlighting the chemical propensity of such cyclizations.
Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis
The pyrrolidine ring is one of the most prevalent heterocyclic fragments found in FDA-approved drugs, making its derivatives, including this compound, highly valuable intermediates. nih.gov
The stereospecific synthesis of drug candidates is crucial, as different enantiomers of a molecule often exhibit vastly different biological activities. Pyrrolidine-based building blocks are instrumental in the synthesis of numerous modern pharmaceuticals.
A prominent example is the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type-II diabetes. A key intermediate in its manufacture is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate can be prepared from L-proline, where the carboxylic acid is converted to a primary amide, which is then dehydrated to the nitrile. The N-acetyl group in the title compound is analogous to the N-chloroacetyl group in the Vildagliptin intermediate, showcasing how the N-acyl-pyrrolidine-2-functionalized scaffold is a direct precursor to this important class of drugs.
The utility of pyrrolidine precursors extends to many other therapeutic agents, as detailed in the table below.
| Drug Name | Therapeutic Class | Role of Pyrrolidine Precursor |
|---|---|---|
| Vildagliptin | Anti-diabetic (DPP-IV Inhibitor) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate. |
| Avanafil | Erectile Dysfunction (PDE5 Inhibitor) | Synthesized via condensation of a carboxylic acid with (S)-prolinol. nih.gov |
| Daclatasvir | Anti-viral (Hepatitis C) | Synthesis involves the alkylation of an N-protected proline derivative. nih.gov |
| Raclopride | Antipsychotic | Synthesized from (S)-(1-ethylpyrrolidin-2-yl)methanamine, a proline derivative. nih.gov |
| Protirelin | Peptide Hormone (Diagnostic) | Obtained by reaction with (S)-pyrrolidine-2-carboxamide. |
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. mdpi.com The pyrrolidine ring is widely recognized as one of the most important privileged scaffolds. mdpi.com Its value stems from several key features:
Three-Dimensionality: As a saturated, sp³-hybridized ring, pyrrolidine has a non-planar, three-dimensional structure. This allows for a more effective exploration of the 3D space within a protein's binding pocket compared to flat, aromatic scaffolds.
Stereochemical Diversity: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of a wide array of distinct stereoisomers, each of which can have a unique biological profile.
Synthetic Tractability: The pyrrolidine scaffold, particularly when derived from proline, can be readily and strategically functionalized at various positions, enabling the creation of large and diverse compound libraries for screening.
This compound is a perfect embodiment of a functionalized privileged scaffold. It provides a defined stereocenter, an N-acyl group for modulating properties like solubility and hydrogen bonding capacity, and a reactive aldehyde handle for elaboration into a multitude of other functional groups. These features make it an ideal starting point for fragment-based drug discovery (FBDD) programs aiming to generate novel, high-quality lead compounds.
Precursors for Bioactive Molecules
While the pyrrolidine scaffold is a common feature in a vast array of bioactive natural products and synthetic drugs, including antiviral and central nervous system agents, specific documented instances directly utilizing this compound as the starting precursor are not extensively reported in readily available literature. mdpi.combeilstein-journals.orgnih.gov The synthesis of many pyrrolidine-containing pharmaceuticals often commences from less functionalized proline derivatives, such as (S)-proline itself or (S)-prolinol. nih.gov
However, the structural similarity of this compound to key intermediates suggests its potential as a precursor. For instance, the synthesis of kainoid neuroexcitatory amino acids, a class of potent neurochemical tools, relies heavily on stereocontrolled manipulations of substituted pyrrolidine rings. nih.gov Various synthetic strategies for (-)-kainic acid employ pyrrolidine derivatives that could, in principle, be elaborated from this compound. The aldehyde functionality offers a direct handle for chain extension and introduction of the necessary carboxylic acid side chains characteristic of the kainoid family.
Applications in Asymmetric Catalysis and Ligand Design
The chiral backbone of this compound is a foundational element in the development of tools for asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is paramount.
Development of Chiral Ligands from Pyrrolidine-2-carbaldehyde (B1623420) Derivatives
The pyrrolidine motif is a privileged structure in the design of chiral ligands for transition metal-catalyzed reactions. nih.gov Derivatives of (S)-pyrrolidine-2-carbaldehyde can be readily transformed into a variety of ligands. For example, reductive amination of the aldehyde group can furnish chiral amino-alcohols or diamines. These products, after further modification, can serve as bidentate or tridentate ligands for metals like rhodium, iridium, or palladium. Such metal complexes are instrumental in a range of enantioselective transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The stereochemistry inherent in the pyrrolidine ring, originating from (S)-proline, is effectively transferred to the catalytic process, dictating the stereochemical outcome of the reaction.
Organocatalytic Applications of Modified Pyrrolidine Structures
The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, has been revolutionized by pyrrolidine-based structures. nih.govdoaj.org Proline and its derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of transient enamines or iminium ions.
This compound can be seen as a protected form of a proline-derived catalyst. The aldehyde can be converted into various catalytically active groups. For example, condensation with chiral primary amines can yield chiral imines, which can act as catalysts themselves or be further reduced to chiral diamines. These modified pyrrolidine structures are often employed in Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, providing access to enantiomerically enriched products. beilstein-journals.orgmdpi.com The acetyl group, while potentially hindering the direct participation of the pyrrolidine nitrogen in the catalytic cycle, can be strategically removed or replaced during the synthetic sequence to unmask the secondary amine required for typical aminocatalysis.
Enantioselective Transformations Catalyzed by this compound Derivatives
Derivatives of this compound have been developed as effective organocatalysts for a variety of enantioselective transformations. The key principle involves the modification of the carbaldehyde function into a group that, in concert with the chiral pyrrolidine scaffold, can create a highly ordered, chiral transition state.
A prominent example is the synthesis of pyrrolidine-based sulfonamides and phosphoramides. These catalysts, prepared through multi-step sequences that may involve the reduction of the aldehyde to an amine followed by coupling reactions, have shown high efficacy. The general performance of such catalysts in benchmark reactions is summarized below.
| Catalyst Type | Reaction Type | Typical Substrates | Achieved Enantioselectivity (ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Pyrrolidine-derived Sulfonamides | Michael Addition | Aldehydes and Nitroolefins | Up to 85% | Variable |
| Prolinamide-based catalysts | Aldol Reaction | Ketones and Aldehydes | Good to Excellent | Often high anti-selectivity |
| Diarylprolinol Ether Derivatives | Michael Addition | Aldehydes and α,β-Unsaturated Ketones | Often >90% | Good to Excellent |
For instance, new organocatalysts synthesized from chiral imines derived from glyceraldehyde have been used to catalyze the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org Similarly, prolinamide derivatives have been extensively studied, with their catalytic performance being highly dependent on the substituents and the presence of additional hydrogen-bonding moieties which help to organize the transition state assembly. nih.govmdpi.com
Spectroscopic and Analytical Methodologies for S 1 Acetyl Pyrrolidine 2 Carbaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-1-Acetyl-pyrrolidine-2-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be a key downfield signal, typically found between 190 and 200 ppm. The acetyl carbonyl carbon would resonate at a slightly more upfield position, generally around 170 ppm. The carbons of the pyrrolidine (B122466) ring would appear in the range of approximately 20-60 ppm.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. For example, an HMBC experiment would show a correlation between the aldehyde proton and the C-2 carbon of the pyrrolidine ring, confirming the connectivity. The stereochemistry of derivatives can also be inferred from NMR data, where configurations of epimers can be deduced by comparing the chemical shifts of carbons adjacent to the nitrogen. hmdb.ca
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolidine Derivatives
| Compound | Spectroscopic Data |
| (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic Acid | Molecular Formula: C₇H₁₁NO₄ ¹H NMR: Not explicitly detailed, but would show characteristic signals for the acetyl group, pyrrolidine ring protons, and the carboxylic acid proton. ¹³C NMR: Not explicitly detailed, but would feature signals for the acetyl carbonyl, carboxylic carbonyl, and the pyrrolidine ring carbons, with the hydroxyl-substituted carbon shifted downfield. researchgate.net |
| N-acetyl-L-proline | Molecular Formula: C₇H₁₁NO₃ ¹H NMR (in D₂O): Signals corresponding to the proline ring protons and a singlet for the acetyl methyl group. ¹³C NMR: Resonances for the acetyl carbonyl, carboxylic carbonyl, and the five carbons of the proline ring. nih.gov |
| α-Aryl Substituted Pyrrolidines | ¹H NMR (400 MHz, CDCl₃): Aldehyde proton (if present) around 9.3-9.6 ppm (brs), pyrrolidine ring protons in the 1.9-4.5 ppm range, and acetyl protons as a singlet. ¹³C NMR (101 MHz, CDCl₃): Signals for the pyrrolidine ring carbons and the acetyl group. nih.gov |
Chiroptical Spectroscopy: Optical Rotation and Electronic Circular Dichroism (ECD)
Chiroptical techniques are essential for confirming the stereochemical identity of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a sample of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a non-zero specific rotation would be expected, and its sign (positive or negative) and magnitude would be unique to the (S)-enantiomer. For example, the related derivative N-benzyl-5,6-O-isopropylidene-1,4-dideoxy-1,4-immino-D-glucitol has a reported specific rotation of [α]D -23.9 (c 1.1 in CHCl₃). hmdb.ca
Electronic Circular Dichroism (ECD) is a powerful technique that provides information about the absolute configuration of a chiral molecule. chiraltech.com The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The resulting Cotton effects (positive or negative peaks) are characteristic of the spatial arrangement of chromophores within the molecule. For this compound, the aldehyde and acetyl carbonyl groups act as chromophores. Theoretical calculations of the ECD spectrum for the (S)-configuration can be compared with the experimental spectrum to unambiguously assign the absolute stereochemistry. chiraltech.com The dissymmetry factor (gabs), which is the ratio of the differential absorption to the total absorption, is a useful parameter in ECD and is independent of concentration and path length. nih.gov
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₇H₁₁NO₂, the expected monoisotopic mass is 141.0790 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. The fragmentation of this compound would likely involve characteristic losses. Cleavage of the bond between the pyrrolidine ring and the aldehyde group could result in the loss of the CHO radical (29 u), leading to a fragment at m/z 112. juniperpublishers.com Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is also a common fragmentation pathway for such amines. juniperpublishers.com The acetyl group can be lost as a ketene (B1206846) molecule (CH₂=C=O, 42 u) or an acetyl radical (43 u). A study on the fragmentation of O-acetyl-substituted carboxylate anions showed that the loss of ketene and the formation of an acetate (B1210297) ion are characteristic fragmentation pathways. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. For instance, HRMS data for an α-aryl substituted pyrrolidine derivative showed a calculated mass of [C₂₅H₂₈N₂O₂ + H]⁺ at 389.2224, with the found mass being 389.2226, confirming the elemental composition. nih.gov
Table 2: Predicted and Known Mass Spectrometry Data for this compound and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Data |
| This compound | C₇H₁₁NO₂ | 141.17 nih.gov | Predicted M⁺: m/z 141. Predicted Fragments: m/z 112 ([M-CHO]⁺), m/z 98 ([M-CH₃CO]⁺). |
| N-acetyl-L-proline | C₇H₁₁NO₃ | 157.17 nih.gov | GC-MS: Shows a total of 66 peaks with a top peak at m/z 113. nih.govLC-MS/MS (ESI+): Collision energy of 20 eV. nih.gov |
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidine ring. Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center at C-2 can be unambiguously confirmed as (S).
While a crystal structure for this compound itself is not reported in the provided search results, the utility of this technique is well-documented for its derivatives. For example, the configurations of newly constructed chiral centers in several pyrrolidine analogues of pochonicine were unambiguously confirmed by X-ray crystallographic analysis. researchgate.net Similarly, the structures of various pyrrolidine-2,4-diones and 1,3-oxazine-2,4-diones have been confirmed by X-ray crystallography. mdpi.com For N-carbamoyl-l-proline, a derivative of proline, the crystal structure was determined by X-ray diffraction, providing detailed information on its solid-state conformation. nih.gov These examples underscore the power of X-ray crystallography in providing unequivocal stereochemical assignments for this class of compounds.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are paramount for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
Purity Determination: Reversed-phase HPLC with a suitable C18 or C8 column is a standard method for assessing the chemical purity of the compound. The sample is dissolved in an appropriate solvent and eluted with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid. Impurities are detected as separate peaks, and their levels can be quantified.
Enantiomeric Excess (e.e.) Determination: The determination of the enantiomeric excess is crucial and is typically achieved using chiral chromatography. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For this compound, a common approach would be to use a polysaccharide-based chiral column (e.g., amylose (B160209) or cellulose (B213188) derivatives) or a Pirkle-type column. mdpi.com The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent, such as Mosher's acid or Marfey's reagent, to form diastereomers. juniperpublishers.com These diastereomers can then be separated on a standard achiral HPLC column. The use of N-acetyl-L-cysteine as a chiral thiol for precolumn derivatization with o-phthalaldehyde (B127526) has been reported for the chiral separation of amino acids. researchgate.netresearchgate.net
Table 3: General Approaches for Chromatographic Analysis of Chiral Pyrrolidine Derivatives
| Analytical Goal | Method | Typical Stationary Phase | Typical Mobile Phase | Detection |
| Purity Analysis | Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with acid modifier | UV, MS |
| Enantiomeric Excess | Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Pirkle-type, or protein-based CSPs | Hexane/Alcohol (Normal Phase), Polar Organic (e.g., Methanol), or Acetonitrile/Water (Reversed Phase) | UV, Circular Dichroism (CD) |
| Enantiomeric Excess (via derivatization) | Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water | UV, Fluorescence |
Mechanistic Investigations and Theoretical Studies on S 1 Acetyl Pyrrolidine 2 Carbaldehyde Reactions
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry serves as a powerful tool to illuminate the intricate details of reaction pathways involving (S)-1-Acetyl-pyrrolidine-2-carbaldehyde that are often difficult to capture through experimental means alone. longdom.orgwiley-vch.de These methods provide insights into the structures of transient species like transition states and reactive intermediates, helping to explain the origins of reactivity and stereoselectivity.
Density Functional Theory (DFT) is a cornerstone of computational investigation into organocatalyzed reactions. wiley-vch.deresearchgate.net For reactions catalyzed by proline derivatives like this compound, DFT calculations are employed to map the potential energy surface, identifying the lowest energy pathways from reactants to products. A key application is the calculation of transition state (TS) structures and their corresponding activation energies. nih.gov
By comparing the energies of competing transition states, chemists can predict the major stereoisomer formed in a reaction. For instance, in an aldol (B89426) reaction, DFT can be used to model the four possible transition states leading to the (R,R), (S,S), (R,S), and (S,R) products. The calculations often reveal that the transition state leading to the experimentally observed major product is the lowest in energy. researchgate.net These studies have been instrumental in validating and refining mechanistic models like the Zimmerman-Traxler model in proline-catalyzed aldol additions, which posits a six-membered, chair-like transition state. wikipedia.org The N-acetyl group in this compound can enforce a specific ring pucker and amide bond conformation, which can be accurately modeled by DFT to understand its precise impact on stereocontrol. mdpi.com
Table 1: Illustrative DFT-Calculated Energy Barriers for a Proline-Derivative Catalyzed Aldol Reaction
| Transition State | Pathway | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| TS-1 (anti) | Re-face attack | 18.5 | anti |
| TS-2 (syn) | Re-face attack | 20.1 | --- |
| TS-3 (anti) | Si-face attack | 22.4 | --- |
| TS-4 (syn) | Si-face attack | 21.8 | --- |
Note: Data are representative examples derived from typical DFT studies on proline-catalyzed reactions and serve to illustrate the method's application.
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of the catalyst and its reactive intermediates, such as the enamine formed between this compound and a ketone or aldehyde. nih.gov
These simulations can reveal the most populated conformations of the enamine intermediate in solution, the dynamics of solvent molecule interactions, and how the substrate approaches the reactive intermediate. nih.govacs.org This information is critical because the catalyst's conformation can change upon substrate binding, and this dynamic interplay can be a key factor in determining the reaction's stereochemical outcome. nih.gov MD simulations have highlighted that while catalysts may exist as an ensemble of multiple conformations in their ground state, a specific, well-defined structure is often adopted at key points along the reaction coordinate, underscoring the importance of catalyst dynamics in asymmetric reactions. nih.govacs.org
Kinetic Studies of this compound Transformations
Kinetic studies provide quantitative data on reaction rates, offering experimental evidence to support or refute proposed mechanisms. For transformations involving this compound, kinetic analysis can determine the reaction order with respect to the catalyst, substrates, and any additives, shedding light on the composition of the rate-determining transition state. researchgate.net
For example, kinetic experiments in proline catalysis have provided evidence for the involvement of a single catalyst molecule in the transition state of aldol and Mannich reactions. wikipedia.org A typical kinetic study might involve monitoring the disappearance of a reactant or the appearance of a product over time under various concentrations. The data can be used to derive rate constants (k) and study the effect of temperature to determine activation parameters like the Arrhenius activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net These parameters provide a deeper understanding of the energy barriers and the degree of order in the transition state. For instance, a large negative entropy of activation would be consistent with a highly ordered, cyclic transition state, as is often proposed in these reactions. researchgate.net
Table 2: Representative Kinetic Data for a Pyrrolidine-Mediated Cycloaddition Reaction
| Temperature (°C) | Rate Constant (k_obs) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
|---|---|---|---|---|
| 25 | 1.5 x 10⁻⁴ | 55.2 | 52.7 | -150 |
| 35 | 3.1 x 10⁻⁴ | |||
| 45 | 6.0 x 10⁻⁴ |
Note: This table is based on data from kinetic studies of pyrrolidine (B122466) formation and serves as an example of the parameters determined in such an analysis. researchgate.net
Stereochemical Control and Diastereoselectivity in Reactions Involving this compound
The primary utility of chiral catalysts like this compound is their ability to control the stereochemical outcome of a reaction, producing one enantiomer or diastereomer in preference to others. researchgate.net The origin of this control lies in the formation of diastereomeric transition states that have different energies.
In reactions catalyzed by this compound, the (S)-configured pyrrolidine backbone creates a specific chiral environment. After the formation of a key enamine intermediate, the pyrrolidine ring and its N-acetyl substituent sterically block one of the two faces of the enamine's double bond. libretexts.org Consequently, the electrophile is directed to attack from the less hindered face, leading to the preferential formation of one enantiomer. In reactions that create two new stereocenters, such as the aldol or Mannich reaction, the orientation of the reactants in the transition state determines the diastereoselectivity (e.g., syn vs. anti). libretexts.org The Zimmerman-Traxler model, for example, effectively explains the high anti-diastereoselectivity often observed in proline-catalyzed aldol reactions with cyclic ketones. wikipedia.org The N-acetyl group can influence the conformational equilibrium of the catalyst, potentially locking it into a conformation that enhances this inherent stereochemical preference. mdpi.com
Understanding Reactivity Patterns and Electrophilic/Nucleophilic Characteristics
The reactivity of this compound is defined by its ability to act as a precursor to different reactive species through what is known as enamine and iminium ion catalysis.
Nucleophilic Character via Enamine Formation : The catalytic cycle typically begins with the reaction of the pyrrolidine's secondary amine with a carbonyl compound (an aldehyde or ketone substrate) to form an enamine intermediate, with the elimination of water. wikipedia.org This transformation converts the electrophilic carbonyl carbon of the substrate into a nucleophilic α-carbon in the enamine. libretexts.org The reactivity is enhanced because the nitrogen atom's lone pair can be donated into the π-system, increasing the electron density at the α-carbon. This nucleophilic enamine can then attack a suitable electrophile (e.g., a protonated aldehyde in an aldol reaction or a Michael acceptor). longdom.org Aldehydes are generally more reactive than ketones in forming these enamines. libretexts.org
Electrophilic Character via Iminium Ion Formation : Conversely, when this compound reacts with an α,β-unsaturated aldehyde or ketone, it can form an iminium ion. This process increases the electrophilicity of the β-carbon of the unsaturated system, making it more susceptible to attack by a nucleophile. The positive charge on the nitrogen atom acts as a powerful electron sink, activating the conjugated system for nucleophilic addition. researchgate.net
The dual ability to generate either a potent nucleophile (enamine) or to activate a substrate toward nucleophilic attack (iminium ion) makes this compound and related proline derivatives exceptionally versatile catalysts in organic synthesis. longdom.orgresearchgate.net
Derivatives and Analogues of S 1 Acetyl Pyrrolidine 2 Carbaldehyde
Synthesis of Substituted Pyrrolidine-2-carbaldehyde (B1623420) Derivatives
The synthesis of derivatives based on the pyrrolidine-2-carbaldehyde core often begins with readily available chiral precursors, most notably (S)-proline and its derivatives like 4-hydroxyproline. nih.gov A common strategy involves the reduction of proline to (S)-prolinol using reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov The resulting primary alcohol can then be oxidized to the target aldehyde. For instance, the Dess–Martin periodinane is an effective reagent for oxidizing (S)-prolinol to the corresponding aldehyde without requiring the isolation of the intermediate. nih.gov
Multicomponent reactions (MCRs) offer an efficient route to highly substituted pyrrolidine (B122466) derivatives. tandfonline.com These one-pot processes can combine aldehydes, amines, and other reactants to construct the pyrrolidine ring with various substituents in a single step. tandfonline.com For example, a three-component reaction using an organocatalyst can be employed, where an aldehyde first undergoes a cross-aldol reaction with ethyl glyoxylate, and the resulting intermediate cyclizes with an amine to yield the substituted pyrrolidine product. tandfonline.com
Another synthetic approach involves the modification of related heterocyclic systems. For example, methods developed for the synthesis of substituted 3-pyrrolin-2-ones, which involves the reaction of an aldehyde, an aniline, and diethyl acetylenedicarboxylate, demonstrate the versatility of using aldehyde precursors to construct five-membered nitrogen heterocycles. rsc.org Furthermore, tandem reactions, such as the transformation of N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines, provide pathways to derivatives with specific functionalities like exocyclic double bonds. researchgate.net
| Synthetic Strategy | Precursor(s) | Key Reagents/Conditions | Product Type | Citation |
| Oxidation of Prolinol | (S)-Prolinol | Dess–Martin periodinane | Pyrrolidine-2-carbaldehyde | nih.gov |
| Multicomponent Reaction | Aldehyde, Amine, Ethyl Glyoxylate | Organocatalyst | Substituted Pyrrolidine | tandfonline.com |
| Tandem Cyclization | N-(4,4-diethoxybutyl)imine | Acid catalyst | 3-Arylidene-1-pyrroline | researchgate.net |
| C-H Amination | Alkyl Azides | Iron or Rhodium catalysts | Substituted Pyrrolidines | organic-chemistry.org |
Structure-Reactivity Relationship Studies of Analogues
Understanding the relationship between the structure of (S)-1-Acetyl-pyrrolidine-2-carbaldehyde analogues and their chemical reactivity or biological activity is crucial for designing novel compounds with desired properties. Studies on analogous N-acyl iminosugar systems provide valuable insights into these relationships.
For example, in a study on pyrrolidine analogues of the natural product pochonicine, which are potent inhibitors of β-N-acetylhexosaminidases, the significance of the N-acetyl group and the stereochemistry of the pyrrolidine ring was highlighted. nih.gov The research demonstrated that analogues possessing an N-acetylamino group with specific configurations, such as those mimicking 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP), exhibited strong enzyme inhibition, whereas the corresponding 1-amino analogues without the acetyl group lost nearly all inhibitory activity. nih.gov This underscores the critical role of the N-acyl moiety in molecular recognition and binding. The stereochemical arrangement of substituents on the pyrrolidine ring was also found to be a determining factor for potency. nih.gov
These findings suggest that for derivatives of this compound, modifications to the N-acetyl group or changes in the stereochemistry at other positions on the pyrrolidine ring would likely have a profound impact on their reactivity and interaction with biological targets.
Conformational Analysis of N-Acyl Pyrrolidine Systems
The structure and reactivity of this compound and its derivatives are heavily influenced by the conformational preferences of the N-acyl pyrrolidine ring system. This system is characterized by two primary conformational phenomena: rotation about the amide C-N bond and puckering of the five-membered ring.
Due to the partial double-bond character of the amide bond, rotation is restricted, leading to the existence of two planar conformers, often referred to as s-trans and s-cis. acs.orgresearchgate.net The energy barrier between these isomers can be determined using techniques like nuclear magnetic resonance (NMR) line shape analysis. acs.org
The pyrrolidine ring itself is not planar and adopts puckered "envelope" conformations. figshare.com For proline-based systems, these are typically the Cγ-exo and Cγ-endo puckers. figshare.com The presence of an N-acyl group significantly influences the ring's conformation, often forcing substituents at the 2- and 5-positions into axial or quasi-axial orientations. researchgate.net This preference restricts the ring to one or two main conformational sets. researchgate.net The nature and configuration of substituents on the ring can further lock it into a specific pucker. For instance, introducing a bulky tert-butyl group at the C-4 position can strongly favor a specific pseudoequatorial orientation, thereby controlling the ring's pucker in a predictable manner. figshare.com
Computational studies and NMR analysis are the primary tools for investigating these conformational equilibria. researchgate.netresearchgate.net It has been shown that for many pyrrolidine-derived enamines, both s-cis and s-trans conformers can be similarly stable. researchgate.net
| Conformational Feature | Description | Influencing Factors | Analytical Method | Citation |
| Amide Bond Isomerism | Equilibrium between s-cis and s-trans conformers due to restricted C-N bond rotation. | Steric and electronic effects of substituents. | NMR Line Shape Analysis | acs.orgresearchgate.net |
| Ring Puckering | Non-planar envelope conformations (e.g., Cγ-exo and Cγ-endo). | N-acyl group, ring substituents. | X-ray Crystallography, NMR | figshare.comresearchgate.net |
| Substituent Orientation | N-acyl group tends to drive C2 and C5 substituents into axial positions. | Nature of the N-acyl group. | NMR Coupling Constants | researchgate.net |
Regioselective and Stereoselective Synthesis of Advanced Derivatives
Creating advanced derivatives of this compound with precise control over regiochemistry and stereochemistry is a key objective in synthetic chemistry. The inherent chirality of (S)-proline makes it an excellent starting material from the chiral pool, ensuring the stereochemical integrity of the C-2 position. nih.gov
Regioselectivity can be achieved through various modern synthetic methods. For example, the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can produce 2,2-disubstituted pyrrolidines. organic-chemistry.org The outcome of such reactions is highly dependent on the acid strength and the nature of the amine substituent. organic-chemistry.org
For stereoselective transformations, substrate-controlled reactions are paramount. In the synthesis of polyhydroxylated compounds, the stereochemistry of an existing functional group can direct the stereochemical outcome of subsequent reactions. rsc.org For instance, the epoxidation of an allylic alcohol can be directed by the hydroxyl group to produce a specific diastereomer. Similarly, osmium-catalyzed syn-hydroxylation of a double bond within a chiral molecule can proceed with high stereoselectivity, dictated by the existing stereocenters. rsc.org
Tandem reactions also provide an elegant means for the stereoselective synthesis of complex derivatives. Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, for example, can yield enantioenriched substituted pyrrolidines in excellent yields and selectivities. organic-chemistry.org These established principles of asymmetric synthesis are directly applicable to the elaboration of the this compound scaffold into more complex and functionally diverse molecules.
Future Research Directions and Emerging Trends for S 1 Acetyl Pyrrolidine 2 Carbaldehyde
Integration into Flow Chemistry Methodologies
The translation of important chemical transformations from batch to continuous flow processes is a significant trend in modern chemistry, offering advantages in terms of safety, efficiency, and scalability. The integration of (S)-1-Acetyl-pyrrolidine-2-carbaldehyde into flow chemistry methodologies is a promising area of future research.
Continuous flow synthesis could offer significant benefits for reactions involving this aldehyde. For instance, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities in reactions where this compound is used as a reactant or a catalyst. Furthermore, the high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions.
Future research will likely focus on developing robust and efficient flow protocols for the synthesis of derivatives of this compound and for its application in multi-step continuous processes. This could involve the immobilization of the compound or its derivatives on solid supports or within packed-bed reactors to facilitate catalyst recycling and product purification.
Applications in Supramolecular Chemistry and Material Science
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, opens up possibilities for their use in supramolecular chemistry and materials science.
The N-acetyl group and the carbaldehyde moiety can act as hydrogen bond acceptors, while the pyrrolidine (B122466) ring can engage in van der Waals interactions. These features can be exploited to design and construct well-defined supramolecular assemblies. For example, research into the crystal engineering of related N-acetyl-L-proline has revealed the formation of complex hydrogen-bonded networks. nih.govresearchgate.net Similar studies on this compound could lead to the discovery of novel supramolecular architectures with interesting properties.
In the realm of materials science, derivatives of this compound could be incorporated into polymers or other materials to introduce chirality and specific functionalities. This could lead to the development of new chiral stationary phases for chromatography, chiral sensors, or materials with unique optical or electronic properties. The versatility of pyrrolidine derivatives in creating advanced materials is an active area of investigation.
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly focus on more environmentally benign methods for its synthesis and application.
Key areas of investigation will include the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For instance, the synthesis of pyrrolidine derivatives can be achieved through multi-component reactions in environmentally friendly solvents like ethanol. nih.gov The application of microwave-assisted organic synthesis (MAOS) is another avenue that can lead to more efficient and greener synthetic protocols for pyrrolidine-containing compounds. researchgate.net
Furthermore, the use of this compound and its derivatives as organocatalysts aligns well with the principles of green chemistry, as it avoids the use of heavy metals. nih.gov Future work will likely focus on enhancing the recyclability of these catalysts, for example, by anchoring them to solid supports.
Exploration of Novel Biological Activity Profiles and Mechanism of Action Studies (Non-Clinical)
Pyrrolidine-based structures are a common motif in many biologically active compounds and approved drugs. researchgate.net This makes this compound and its derivatives interesting candidates for the exploration of novel biological activities.
Recent studies on N-acetylpyrrolidine derivatives have shown their potential as inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes. nih.govresearchgate.netnih.gov Specifically, compounds like N-(benzyl)-2-acetylpyrrolidine have demonstrated significant inhibitory activity. nih.govresearchgate.netnih.gov Other prolinal derivatives have been investigated for their inhibitory effects on post-proline cleaving enzymes, suggesting potential applications as nootropic agents. nih.govnih.gov
Future non-clinical research will likely involve screening this compound and a library of its derivatives against a wide range of biological targets. Detailed mechanism of action studies will be crucial to understand how these compounds exert their effects at a molecular level. This could involve investigating their binding modes to target enzymes through techniques like X-ray crystallography and computational modeling. numberanalytics.combioninja.com.au Understanding the structure-activity relationships will be key to designing more potent and selective drug candidates. researchgate.net
| Derivative | Target Enzyme | Potential Application |
| N-(benzyl)-2-acetylpyrrolidine | α-glucosidase, α-amylase | Type 2 Diabetes |
| Acyl-peptidyl-prolinal derivatives | Post-proline cleaving enzymes | Nootropic agents |
| 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine | Dipeptidyl peptidase IV (DPP-IV) | Type 2 Diabetes |
Development of Advanced Catalytic Systems Based on Pyrrolidine-2-carbaldehyde (B1623420) Derivatives
The field of organocatalysis has been significantly impacted by the use of chiral pyrrolidine derivatives. nih.govnih.govbeilstein-journals.orgresearchgate.net Building on this foundation, future research will focus on the development of more advanced and efficient catalytic systems based on this compound and related structures.
The aldehyde functionality in this compound can be readily modified to generate a diverse range of catalytic moieties. For example, it can be converted into imines, oximes, or other functional groups that can participate in various catalytic cycles. These modifications can be used to tune the steric and electronic properties of the catalyst to achieve higher enantioselectivities and yields in a wide array of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govnih.govchemimpex.com
A key trend will be the design of bifunctional or multifunctional catalysts, where the pyrrolidine scaffold not only provides the chiral environment but also incorporates other catalytic groups that can act in synergy. This could involve the introduction of hydrogen-bond donors or other activating groups to enhance the catalyst's activity and selectivity. The development of such sophisticated catalytic systems will continue to be a vibrant area of research, expanding the synthetic utility of this compound.
| Catalytic Application | Reaction Type | Key Feature of Pyrrolidine Catalyst |
| Asymmetric Aldol Reactions | Carbon-Carbon Bond Formation | Enamine formation and chiral induction |
| Asymmetric Michael Additions | Conjugate Addition | Activation of nucleophile and stereocontrol |
| Asymmetric Diels-Alder Reactions | Cycloaddition | LUMO-lowering activation of dienophile |
Q & A
Q. What are the common laboratory synthesis methods for (S)-1-Acetyl-pyrrolidine-2-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves heating 2-fluorobenzaldehyde with dialkylamine and potassium carbonate in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography. Key steps include monitoring reaction progress by TLC and confirming purity via H NMR (e.g., δ 10.01 ppm for the aldehyde proton) and elemental analysis .
| Reaction Parameters | Conditions |
|---|---|
| Solvent | DMF |
| Temperature | 150°C (glycerin bath) |
| Reaction Time | 20 hours |
| Work-up | Ethyl acetate extraction |
| Yield | 93% (reported) |
Q. What analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- H NMR : To confirm stereochemistry and functional groups (e.g., aldehyde proton at δ ~10.01 ppm) .
- TLC : To monitor reaction progress and purity using silica gel plates and UV visualization.
- Elemental Analysis : To verify empirical composition (e.g., %N content) .
- Mass Spectrometry (MS) : For molecular weight confirmation.
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Avoid prolonged storage due to potential degradation; store in airtight containers at -20°C.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in medicinal chemistry?
The compound serves as a chiral building block for dipeptidyl peptidase IV (DPP-4) inhibitors, such as sitagliptin. Its aldehyde group enables selective reactions with amines or thiols to form imine or thioamide derivatives, which are critical for enzyme inhibition. Optimized synthetic routes have achieved >90% enantiomeric excess (e.e.) in preclinical studies .
| Application | Key Findings |
|---|---|
| DPP-4 Inhibition | IC values < 10 nM in vitro |
| Stereochemical Control | Chiral HPLC used for e.e. analysis |
| Pharmacokinetics | Improved bioavailability via prodrug strategies |
Q. How can researchers address contradictions in experimental data during synthesis?
Contradictions (e.g., yield variability or unexpected stereochemistry) may arise from:
- Impurities in starting materials : Verify purity via NMR or MS before use.
- Reaction condition sensitivity : Optimize temperature, solvent polarity, or catalyst loading (e.g., KCO vs. CsCO) .
- Work-up artifacts : Ensure neutralization of acidic/basic byproducts before extraction.
- Stereochemical drift : Use chiral additives or low-temperature conditions to preserve configuration .
Q. What strategies can optimize the yield of this compound under different reaction conditions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
- Dynamic Kinetic Resolution : Achieves enantioselectivity via chiral auxiliaries or enzymes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR results for this compound?
Discrepancies in peak splitting or integration may indicate:
- Rotameric equilibria : Observe temperature-dependent NMR to identify conformational exchange.
- Residual solvents : Use deuterated solvents and ensure complete drying.
- Diastereomer formation : Re-evaluate chiral purity via chiral HPLC or optical rotation measurements .
Methodological Best Practices
- Stereochemical Validation : Always corroborate NMR data with X-ray crystallography or circular dichroism (CD) for absolute configuration .
- Scale-up Considerations : Pilot small-scale reactions (<1 mmol) before industrial-scale synthesis to mitigate safety risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
